molecular formula C22H29NO6 B11146677 N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine

N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine

Cat. No.: B11146677
M. Wt: 403.5 g/mol
InChI Key: UHSRJKCFZQLKAL-UHFFFAOYSA-N
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Description

N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is a synthetic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine typically involves the esterification of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with norleucine. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The product is then purified by precipitation in acetone and recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-2-one ring can be reduced to form hydroxyl derivatives.

    Substitution: The acyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and various substituted acyl derivatives.

Scientific Research Applications

N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine involves its interaction with various molecular targets and pathways. The chromen-2-one moiety can intercalate with DNA, inhibiting the activity of enzymes such as topoisomerase . Additionally, it can generate reactive oxygen species (ROS) that induce apoptosis in cancer cells .

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

2-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid

InChI

InChI=1S/C22H29NO6/c1-4-6-8-15-12-20(25)29-21-14(3)18(11-10-16(15)21)28-13-19(24)23-17(22(26)27)9-7-5-2/h10-12,17H,4-9,13H2,1-3H3,(H,23,24)(H,26,27)

InChI Key

UHSRJKCFZQLKAL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CCCC)C(=O)O

Origin of Product

United States

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